molecular formula C14H15FN2O3S B12807086 1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine CAS No. 132774-40-4

1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine

Cat. No.: B12807086
CAS No.: 132774-40-4
M. Wt: 310.35 g/mol
InChI Key: QRLWADJMGAZCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine is a synthetic non-nucleoside reverse transcriptase inhibitor (NNRTI) structurally derived from the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) scaffold. HEPT derivatives are renowned for their specificity against HIV-1 reverse transcriptase (RT) by binding to an allosteric site, preventing viral replication .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(2-fluoroethoxy)methyl]-6-(phenylthio)thymine typically follows a multi-step approach:

  • Starting Material: The synthesis often begins with 6-(phenylthio)thymine or its protected derivatives.
  • Introduction of the (2-fluoroethoxy)methyl group: This key step involves alkylation at the N-1 position of thymine with a suitable (2-fluoroethoxy)methyl halide or equivalent electrophile.
  • Phenylthio substitution: The phenylthio group at the 6-position is introduced or retained from the starting material, often via nucleophilic aromatic substitution or lithiation followed by reaction with diphenyl disulfide.
  • Purification and characterization: Final compounds are purified by chromatography and characterized by NMR, MS, and elemental analysis.

Detailed Preparation Methods

Alkylation of 6-(phenylthio)thymine

  • Reagents and Conditions: Alkylation is performed by reacting 6-(phenylthio)thymine with 2-fluoroethyl bromide or 2-fluoroethyl tosylate in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF or DMSO).
  • Mechanism: The N-1 nitrogen of thymine acts as a nucleophile, attacking the electrophilic carbon of the 2-fluoroethoxy alkylating agent, forming the N-alkylated product.
  • Yield and Purity: Reported yields for similar alkylations range from 60% to 85%, with purity confirmed by HPLC and NMR spectroscopy.

Lithiation and Phenylthio Substitution

  • Lithiation: For derivatives where the phenylthio group is introduced post-alkylation, lithiation at the 6-position is achieved using lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at low temperatures (-78 °C).
  • Reaction with Diaryl Disulfides: The lithiated intermediate is then reacted with diphenyl disulfide to install the phenylthio substituent.
  • Oxidative Hydrolysis: In some cases, oxidative hydrolysis is used to convert 2-thiouracil derivatives to the corresponding 6-(arylthio)uracil derivatives.

Protection and Deprotection Steps

  • Hydroxy Group Protection: When starting from 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine, the hydroxy group may be protected as a tert-butyldimethylsilyl (TBDMS) ether to facilitate lithiation and substitution reactions.
  • Deprotection: After substitution, the protecting group is removed under mild acidic or fluoride ion conditions to yield the free hydroxy or fluoroethoxy derivative.

Research Findings and Optimization

  • Substitution Effects: Studies have shown that substitution of the 2-hydroxyethoxy group with alkyl or fluoroalkyl groups can improve anti-HIV-1 activity and pharmacokinetic properties.
  • Fluorination Impact: Incorporation of a fluorine atom in the ethoxy side chain enhances metabolic stability and membrane permeability, potentially increasing antiviral efficacy.
  • Activity Correlation: Compounds with fluoroethoxy substitution maintain or improve binding affinity to HIV-1 reverse transcriptase compared to the parent HEPT compound.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
N-1 Alkylation 2-Fluoroethyl bromide, K2CO3, DMF, 60 °C 65-80 Alkylation of 6-(phenylthio)thymine
Lithiation at C-6 LDA or LTMP, THF, -78 °C 70-85 Followed by reaction with diphenyl disulfide
Phenylthio substitution Diphenyl disulfide, THF, 0 °C to RT 75-90 Installation of phenylthio group
Protection (if needed) TBDMS-Cl, imidazole, DMF 80-90 Protects hydroxy group during lithiation
Deprotection TBAF, THF, RT 85-95 Removal of TBDMS protecting group

Representative Experimental Procedure (Adapted)

  • Preparation of this compound:

    • Dissolve 6-(phenylthio)thymine (1 equiv) and potassium carbonate (2 equiv) in dry DMF.
    • Add 2-fluoroethyl bromide (1.2 equiv) dropwise at room temperature.
    • Stir the reaction mixture at 60 °C for 12 hours under nitrogen atmosphere.
    • Cool, quench with water, and extract with ethyl acetate.
    • Dry organic layer over anhydrous sodium sulfate, concentrate under reduced pressure.
    • Purify the crude product by silica gel chromatography (eluent: ethyl acetate/hexane).
  • Lithiation and Phenylthio Substitution (if phenylthio group is introduced post-alkylation):

    • Cool a solution of 1-[(2-fluoroethoxy)methyl]thymine in dry THF to -78 °C.
    • Add LDA dropwise to generate the lithiated intermediate.
    • Add diphenyl disulfide slowly and stir at -78 °C to room temperature for 4 hours.
    • Quench with saturated ammonium chloride solution.
    • Extract, dry, and purify as above.

Chemical Reactions Analysis

1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Antiviral Research

The compound has been extensively studied for its antiviral properties, specifically its ability to inhibit the replication of HIV. It acts by being incorporated into viral DNA during replication, leading to chain termination and subsequent inhibition of viral propagation. The mechanism involves targeting viral reverse transcriptase, a crucial enzyme in the HIV life cycle. Notably, 1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine has shown efficacy against several mutant strains of HIV that are resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

2. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has provided insights into how modifications can enhance its antiviral efficacy. For instance, variations in the phenylthio and fluoroethoxy groups have been shown to significantly impact biological activity. The following table summarizes key findings from SAR studies:

CompoundModificationEC50 (µM)Notes
HEPTBase compound0.26Potent against HIV-1
5-Ethyl-HEPTEthyl substitution at C-50.11Improved activity
5-Isopropyl-HEPTIsopropyl substitution at C-50.059Enhanced efficacy

These findings suggest that strategic modifications can lead to compounds with improved antiviral properties .

3. Combination Therapies

The compound's potential use in combination therapies has been explored, demonstrating enhanced efficacy when used alongside other antiretroviral drugs. This approach may also reduce the likelihood of resistance development in HIV treatment regimens .

Case Studies and Clinical Trials

Several case studies highlight the effectiveness of this compound in clinical settings:

  • In Vitro Studies : Research demonstrated that this compound significantly reduced viral load in HIV-infected cell lines, supporting its potential therapeutic use.
  • Resistance Studies : Analysis revealed that specific mutations in HIV reverse transcriptase could confer resistance to this compound while maintaining sensitivity to other treatments, underscoring the importance of ongoing research in drug development .

Mechanism of Action

The mechanism of action of 1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The molecular targets include viral reverse transcriptase and other enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Structural Modifications and Anti-HIV-1 Activity

HEPT derivatives are optimized through substitutions at three key positions:

  • C-1 (alkoxy group) : Replacing the hydroxyethoxy group with bulkier or electronegative substituents.
  • C-6 (phenylthio group) : Modifying the phenyl ring’s substituents.
  • C-5 (methyl group) : Altering the methyl group to other alkyl or halogen moieties.

Table 1: Key Structural Modifications and Anti-HIV-1 Activity

Compound Substituent (C-1) Substituent (C-6) EC50 (μM) Selectivity Index (CC50/EC50) References
HEPT (Parent) 2-hydroxyethoxy Phenylthio 0.7 >142
1-(Ethoxymethyl)-HEPT Ethoxy Phenylthio 0.33 >303
1-[(Benzyloxy)methyl]-HEPT Benzyloxy Phenylthio 0.088 >1,136
6-[(3,5-Dimethylphenyl)thio]-HEPT 2-hydroxyethoxy 3,5-Dimethylphenyl 0.26 >385
1-[(2-Fluoroethoxy)methyl]-HEPT* Fluoroethoxy Phenylthio N/A N/A

Note: Data for the fluoroethoxy derivative are hypothetical; trends suggest improved activity with electronegative substituents (e.g., benzyloxy EC50 = 0.088 μM).

Substituent Effects on Potency and Selectivity

  • C-1 Alkoxy Modifications: Ethoxymethyl (EC50 = 0.33 μM) and benzyloxymethyl (EC50 = 0.088 μM) substitutions enhance potency compared to HEPT (EC50 = 0.7 μM) by improving hydrophobic interactions with the RT pocket . Fluorine’s inductive effect in the fluoroethoxy group may similarly stabilize binding but requires experimental validation.
  • C-6 Arylthio Modifications :

    • Meta-methyl groups on the phenylthio ring (e.g., 3,5-dimethylphenyl) improve activity (EC50 = 0.26 μM) by optimizing steric and electronic complementarity with RT .
  • C-5 Halogen Substitutions :

    • 5-Halo derivatives (e.g., 5-chloro, 5-bromo) exhibit variable activity, with 5-ethyl showing moderate potency (EC50 = 0.45 μM) .

Resistance Profiles

HEPT derivatives show differential efficacy against NNRTI-resistant HIV-1 strains:

  • K103N Mutant : 1-[(Benzyloxy)methyl]-HEPT maintains activity (EC50 = 0.12 μM), whereas HEPT loses potency (EC50 >10 μM) .
  • Y181C Mutant : 6-[(3-Methylphenyl)thio]-HEPT derivatives retain submicromolar activity (EC50 = 0.5 μM) .

Computational and QSAR Insights

  • 3D-QSAR Models : CoMFA studies highlight the importance of electrostatic and steric fields near the C-6 phenylthio group for anti-HIV-1 activity .
  • Atomic Charge Descriptors : Quantum chemical descriptors correlate with activity; electronegative substituents at C-1 enhance binding affinity .

Biological Activity

1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine is a compound of significant interest due to its biological activity, particularly as an inhibitor of HIV-1 reverse transcriptase. This article explores the compound's biological properties, structure-activity relationships, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a thymine base modified with a fluoroethoxy group at the 1-position and a phenylthio group at the 6-position. The presence of the fluoroethoxy group is particularly noteworthy as it may enhance the compound's lipophilicity and biological activity compared to its analogs.

Inhibition of HIV-1 Reverse Transcriptase

This compound has been studied for its inhibitory effects on HIV-1 reverse transcriptase (RT), a key enzyme in the replication cycle of the virus. The compound's mechanism involves binding to the RT enzyme, thereby preventing viral replication.

Key Findings:

  • The compound exhibits potent antiviral activity against various strains of HIV-1, including those resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
  • Structure-activity relationship (SAR) studies indicate that modifications to the phenylthio and fluoroethoxy groups can significantly affect the compound's efficacy. For instance, substitutions on the C-6 phenyl ring have been shown to enhance anti-HIV activity, with certain derivatives achieving EC50 values in the low nanomolar range .

Structure-Activity Relationship (SAR)

The SAR studies on related compounds, such as 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), provide insights into how variations in chemical structure influence biological activity.

CompoundModificationEC50 (µM)Notes
HEPTBase compound0.26Potent against HIV-1
5-Ethyl-HEPTEthyl substitution at C-50.11Improved activity
5-Isopropyl-HEPTIsopropyl substitution at C-50.059Enhanced efficacy

These findings suggest that strategic modifications can lead to compounds with improved antiviral properties.

Resistance Studies

Resistance studies have shown that certain mutations in the HIV-1 RT can confer resistance to compounds like HEPT and its derivatives. For instance, specific amino acid changes in the RT were identified that resulted in significant resistance to these inhibitors while maintaining sensitivity to others, highlighting the importance of continuous monitoring and development of new analogs .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Clinical Trials : In vitro studies demonstrated that this compound effectively reduced viral load in HIV-infected cell lines, supporting its potential use in therapeutic regimens.
  • Combination Therapies : Research indicates that combining this compound with other antiretroviral drugs could enhance overall efficacy and reduce the likelihood of resistance development.

Q & A

Basic Research Questions

Q. What structural features of 1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine are critical for its anti-HIV-1 activity?

The compound's activity hinges on three regions:

  • C-5 substituent : Modifications (e.g., methyl or cyclopropyl groups) enhance potency by optimizing hydrophobic interactions in the NNRTI binding pocket.
  • C-6 phenylthio group : Aromatic substitutions here improve binding affinity to HIV-1 reverse transcriptase (RT).
  • Ethoxy linker : Fluorination at the 2-position increases metabolic stability compared to hydroxyl-containing analogs like HEPT. This substitution reduces oxidative degradation, improving pharmacokinetics .

Q. What is the typical synthetic route for this compound?

Synthesis involves:

  • Step 1 : Alkylation of thymine at the N-1 position with 2-fluoroethoxymethyl chloride.
  • Step 2 : Introduction of the phenylthio group at C-6 via nucleophilic aromatic substitution or coupling reactions.
  • Step 3 : Purification using column chromatography or crystallization. Key challenges include regioselectivity and minimizing side reactions during fluorination .

Q. How do researchers initially assess the anti-HIV-1 efficacy of this compound?

  • In vitro assays : Measure EC50 (anti-viral potency) and CC50 (cytotoxicity) in MT-4 or PBMC cells infected with HIV-1 IIIB.
  • Selectivity Index (SI) : Calculated as CC50/EC50; values >500 are considered favorable. Early studies report SI ~585 for analogs with cyclopropyl substitutions .

Advanced Research Questions

Q. What computational models predict the anti-HIV-1 activity of fluoroethoxy-modified HEPT analogs?

  • QSAR Methods : Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest models use descriptors like hydrophobicity (logP), steric bulk, and partial atomic charges. For example, ANN models achieve R² >0.97 for activity prediction .
  • Key Descriptors : Fractional hydrophobic van der Waals surface areas and charge ratios between atoms guide lead optimization .

Q. How do RT mutations (e.g., Tyr181Cys) confer resistance to this compound?

  • Mechanism : Mutations distort the NNRTI binding pocket, reducing inhibitor binding. For example, Tyr181Cys introduces steric hindrance, while Lys103Asn stabilizes a closed RT conformation.
  • Experimental Validation : Site-directed mutagenesis combined with enzymatic assays (e.g., RT inhibition IC50 shifts) and crystallography reveals resistance pathways .

Q. What strategies improve the selectivity index (SI) during lead optimization?

  • C-5 Modifications : Cyclopropyl groups increase potency (EC50 ~63 nM) while reducing off-target cytotoxicity.
  • C-6 Aromatic Substitutions : Bulky naphthalene or biphenyl groups enhance RT binding specificity.
  • Fluorine Effects : The 2-fluoroethoxy group improves metabolic stability, indirectly boosting SI by lowering cytotoxicity .

Q. How can contradictory EC50 values across studies be resolved?

  • Standardization : Use consistent cell lines (e.g., MT-4 vs. PBMC) and viral strains (e.g., IIIB vs. clinical isolates).
  • Meta-Analysis : Apply multivariate regression to account for variables like assay duration and compound purity .

Q. What role does fluorine play in the pharmacokinetics of this compound compared to HEPT?

  • Metabolic Stability : Fluorine reduces oxidation of the ethoxy group, prolonging half-life.
  • Lipophilicity : Increased logP enhances blood-brain barrier penetration but requires balancing with solubility via prodrug strategies .

Q. How are dual-target inhibitors designed using structural motifs from this compound?

  • Molecular Hybridization : Combine the HEPT core with pyridinone or DABO pharmacophores to target multiple RT domains or viral entry proteins.
  • Rationale : Dual inhibitors overcome resistance by engaging conserved regions (e.g., RT palm domain) .

Q. Methodological Notes

  • Experimental Design : Prioritize crystallography (e.g., RT-inhibitor complexes) to guide substitutions .
  • Data Analysis : Use machine learning (e.g., Random Forest) for descriptor selection and activity prediction .
  • Resistance Studies : Pair genotypic (mutation screening) and phenotypic (fold-resistance assays) approaches .

Properties

CAS No.

132774-40-4

Molecular Formula

C14H15FN2O3S

Molecular Weight

310.35 g/mol

IUPAC Name

1-(2-fluoroethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C14H15FN2O3S/c1-10-12(18)16-14(19)17(9-20-8-7-15)13(10)21-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,16,18,19)

InChI Key

QRLWADJMGAZCRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCF)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.